1-Boc-4-(isopropylamino)piperidine
Overview
Description
1-Boc-4-(isopropylamino)piperidine is a derivative of piperidine, a class of compounds that have been extensively studied due to their presence in biogenic amines, alkaloids, and their relevance in human physiology and potential therapeutic applications. Piperidine derivatives have been explored for various pharmacological activities, including their role in cognitive phenomena and potential use in treating conditions such as dementia and obesity .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance their activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups can dramatically enhance anti-acetylcholinesterase activity . Similarly, the enzymatic resolution of N-Boc-piperidine-2-ethanol demonstrates the potential for creating enantiomerically pure piperidine derivatives, which is crucial for the synthesis of piperidine alkaloids .
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those with the Boc (tert-butoxycarbonyl) protecting group, is critical in determining their electronic properties and interactions with biological targets. Computational studies on N-BOC-Piperidine-4-Carboxylic acid have revealed that geometrical parameters and vibrational analysis can be significantly affected by the presence of polar and non-polar solvents, which in turn influence the molecule's electronic properties .
Chemical Reactions Analysis
Piperidine derivatives participate in various chemical reactions that are essential for their biological activity. The anti-acetylcholinesterase activity of certain piperidine derivatives is a result of their ability to interact with the enzyme's active site, which is influenced by the basic quality of the nitrogen atom in the piperidine ring . Additionally, the molecular docking of N-BOC-Piperidine-4-Carboxylic acid indicates the potential for specific protein interactions, which is crucial for understanding the molecule's mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-4-(isopropylamino)piperidine derivatives are influenced by their molecular structure and the substituents attached to the piperidine core. Computational predictions and analyses provide insights into the stabilization energy, molecular bonding interactions, and global descriptors that define the molecule's reactivity and interaction with biological systems . Furthermore, the effects of these derivatives on biological systems, such as their impact on binge-eating behavior and anxiety in rats, are indicative of their pharmacological potential and the importance of understanding their properties .
Scientific Research Applications
Piperidines, which “1-Boc-4-(isopropylamino)piperidine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
“1-Boc-4-(isopropylamino)piperidine” is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Here are some potential applications:
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Pharmaceutical Industry
- Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Organic Chemistry
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The organics were extracted with 0.1 N HCl. The aqueous extracts were basified with 1 N NaOH (pH>8) and extracted with ethyl ether. The organic extracts were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo, to afford tert-butyl 4-(isopropylamino)piperidine-1-carboxylate (1.2 g, 41%) as a clear liquid .
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Drug Synthesis
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Functionalization
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Pharmacological Application
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Opioid Crisis
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSIFSYYZXVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609856 | |
Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(isopropylamino)piperidine | |
CAS RN |
534595-51-2 | |
Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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